molecular formula C11H10O2 B3049898 3,4-Dihydronaphthalene-2-carboxylic acid CAS No. 22440-38-6

3,4-Dihydronaphthalene-2-carboxylic acid

Cat. No. B3049898
CAS RN: 22440-38-6
M. Wt: 174.2 g/mol
InChI Key: DQLKBRLDGQHWCJ-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-carboxylic acid is a type of carboxylic acid that has been studied for its potential as a human 5α reductase inhibitor . This enzyme is a pharmacological target for the treatment of benign prostatic hyperplasia, male pattern baldness, and acne .


Synthesis Analysis

The synthetic strategy for the preparation of 3,4-dihydro-naphthalene-2-carboxylic acids consisted of triflation followed by subsequent Heck-type carboxylation . A Negishi-type coupling reaction was also used in the synthesis .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydronaphthalene-2-carboxylic acid consists of a dihydronaphthalene ring system with a carboxylic acid group .


Chemical Reactions Analysis

Dihydronaphthalenes are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .


Physical And Chemical Properties Analysis

Carboxylic acids, like 3,4-Dihydronaphthalene-2-carboxylic acid, exhibit strong hydrogen bonding between molecules . They have high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Scientific Research Applications

Synthesis Techniques and Intermediates

3,4-Dihydronaphthalene-2-carboxylic acid has been utilized in various synthesis techniques. For instance, it has been synthesized from methyl 2-isobutenylcinnamates, which are derived from the acetates of Baylis–Hillman adducts. This process also prepares two types of α-alkylidene-γ-butyrolactones alongside 3,4-dihydronaphthalene-2-carboxylic acid (Gowrisankar, Lee, & Kim, 2004).

Photolysis and Thermolysis Products

Photolysis and thermolysis of certain derivatives of 3,4-dihydronaphthalene-2-carboxylic acid lead to different final products depending on the position of substitution. For example, reactions of 5-substituted derivatives yield indene-3-carboxylic acids and their esters, whereas 4-substituted derivatives lead to 1-sulfo-indene-3-carboxylic acid derivatives (Baumbach, Bendig, Nagel, & Lubsky, 1991).

Enantioselective Synthesis

Enantioselective synthesis of 1,2-dihydronaphthalenes, a class of molecules significant in both medicinal and synthetic chemistry, has been reported using 3,4-dihydronaphthalene derivatives. These reactions have resulted in the production of various useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving 3,4-dihydronaphthalene derivatives have been studied for high-yielding synthesis. This approach has shown to be effective for synthesizing 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene with high isolated yields (Farkas et al., 2013).

Electrocyclic Reactions

Thermolysis of certain precursors of 3,4-dihydronaphthalene has led to the discovery of electrocyclic reactions, providing a new pathway to synthesize 4-alkylideneisochroman-3-ones and 1-carbomethoxy-3,4-dihydronaphthalenes (Shishido et al., 1987).

Cycloaddition Reactions

Base-promoted 1,3-dipolar cycloaddition reactions involving methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate have been used to construct naphtho[2,3-d]isoxazole-4,9(3a H ,9a H)-diones, leading to the formation of diverse derivatives in high yields and with high regioselectivities and diastereoselectivities (You et al., 2018).

properties

IUPAC Name

3,4-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKBRLDGQHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342475
Record name 3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydronaphthalene-2-carboxylic acid

CAS RN

22440-38-6
Record name 3,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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